4-(6-{[(2-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide
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Overview
Description
4-(6-{[(2-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide is a complex organic compound characterized by its unique structure, which includes a quinazolinone core, a dioxolo ring, and various functional groups such as chlorophenyl, sulfanyl, and methoxyphenyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-{[(2-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide typically involves multi-step organic reactions
Formation of Quinazolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazolinone structure.
Introduction of Dioxolo Ring: The dioxolo ring is introduced through a cyclization reaction involving suitable diol precursors.
Attachment of Substituents: The chlorophenyl, sulfanyl, and methoxyphenyl groups are introduced through nucleophilic substitution reactions, often using reagents like chlorobenzyl chloride and methoxybenzyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Sulfoxides and Sulfones: From oxidation of the sulfanyl group.
Alcohol Derivatives: From reduction of carbonyl groups.
Substituted Derivatives: From nucleophilic substitution at the chlorophenyl group.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions of quinazolinone derivatives with biological macromolecules.
Chemical Biology: The compound can serve as a probe to investigate cellular pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 4-(6-{[(2-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with a similar quinazolinone core, such as 2-phenylquinazolin-4(3H)-one.
Dioxolo Compounds: Compounds containing the dioxolo ring, such as dioxolo[4,5-g]quinazoline derivatives.
Sulfanyl Compounds: Compounds with sulfanyl groups, such as thiophenol derivatives.
Uniqueness
The uniqueness of 4-(6-{[(2-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide lies in its combination of functional groups and ring systems, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
The compound 4-(6-{[(2-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide (CAS Number: 688060-90-4) is a complex organic molecule featuring a quinazolinone core and a dioxolo ring. Its structure suggests potential biological activity, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its cytotoxicity, enzyme inhibition properties, and overall therapeutic potential.
Property | Value |
---|---|
Molecular Formula | C30H30ClN3O6S |
Molecular Weight | 596.0937 g/mol |
CAS Number | 688060-90-4 |
Cytotoxicity
Research indicates that derivatives of quinazolinone compounds often exhibit significant cytotoxic effects against various cancer cell lines. The specific compound has been evaluated for its cytotoxic effects in several studies.
-
Cell Line Testing : The compound was tested against multiple human cancer cell lines including:
- A549 (lung carcinoma)
- HCT116 (colon carcinoma)
- MDA-MB-231 (breast cancer)
- Mechanism of Action : The mechanism by which this compound induces cytotoxicity may involve the disruption of cellular processes such as DNA replication and repair mechanisms. Studies have indicated that similar compounds can induce apoptosis through the activation of caspases and modulation of cell cycle progression .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Notably, it has been investigated for its inhibitory effects on:
- Acetylcholinesterase (AChE) : A critical enzyme in neurotransmission, inhibition of AChE can lead to increased levels of acetylcholine, which may be beneficial in treating neurodegenerative diseases.
- Urease Activity : Urease inhibitors are significant in treating infections caused by urease-producing bacteria such as Helicobacter pylori. Preliminary findings indicate that related compounds have shown strong inhibitory activity against urease .
Study 1: Anticancer Activity
A study conducted on various quinazolinone derivatives demonstrated that modifications in the molecular structure significantly affected their anticancer properties. The compound exhibited a notable increase in lifespan in murine models bearing tumors when administered at specific dosages .
Study 2: Enzyme Inhibition Profile
In another investigation, the compound was subjected to enzyme inhibition assays where it demonstrated moderate to strong inhibition against AChE and urease. The binding affinity was assessed using molecular docking studies which revealed favorable interactions with the active sites of these enzymes .
Properties
IUPAC Name |
4-[6-[(2-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClN3O5S/c1-35-20-10-8-18(9-11-20)15-30-26(33)7-4-12-32-27(34)21-13-24-25(37-17-36-24)14-23(21)31-28(32)38-16-19-5-2-3-6-22(19)29/h2-3,5-6,8-11,13-14H,4,7,12,15-17H2,1H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWCCENTJAUEER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC=CC=C5Cl)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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